N-(2-Bromo-4-fluorophenyl)-N'-methylurea
Description
N-(2-Bromo-4-fluorophenyl)-N'-methylurea is a halogen-substituted urea derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring, with a methyl group attached to the terminal urea nitrogen.
Properties
CAS No. |
401524-33-2 |
|---|---|
Molecular Formula |
C8H8BrFN2O |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-3-methylurea |
InChI |
InChI=1S/C8H8BrFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
CUFHQWUPWWFTQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorophenyl)-N’-methylurea typically involves the reaction of 2-bromo-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-(2-Bromo-4-fluorophenyl)-N’-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluorophenyl)-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Substitution: Formation of N-(2-azido-4-fluorophenyl)-N’-methylurea or N-(2-thiocyanato-4-fluorophenyl)-N’-methylurea.
Oxidation: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylurea oxide.
Reduction: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylamine.
Hydrolysis: Formation of 2-bromo-4-fluoroaniline and methylamine.
Scientific Research Applications
N-(2-Bromo-4-fluorophenyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorophenyl)-N’-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at the ortho position (target compound) may sterically hinder interactions compared to para-substituted analogs like bromuron .
- Backbone Modifications : Methyl or ethyl groups on urea nitrogens (e.g., Compound A) influence selectivity and pharmacokinetics, while bulkier substituents (e.g., pyridyl-CF₃ in ) enhance electronic effects but reduce solubility .
Therapeutic Potential
Agrochemical Uses
- Herbicides : Bromuron and metobromuron () highlight the role of bromophenyl ureas in inhibiting plant growth. The target compound’s fluorine substitution could enhance soil persistence or target specificity .
Structural and Crystallographic Insights
- Crystal Packing : N-(4-Bromophenyl)urea () forms hydrogen-bonded dimers, a feature likely conserved in the target compound. Ortho-substituents may disrupt packing, altering solubility and stability .
- Conformational Flexibility : Compared to N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (), the urea group in the target compound allows planar geometry, favoring intermolecular interactions .
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